![molecular formula C21H22N2O3 B2598377 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide CAS No. 898465-31-1](/img/structure/B2598377.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide
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Description
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the quinoline family and has been synthesized using various methods.
Scientific Research Applications
Catalysis and Asymmetric Synthesis
NHCs serve as powerful ligands for transition metals in catalytic reactions. Their unique electronic properties and steric features make them excellent candidates for promoting various transformations. Researchers have harnessed NHCs for asymmetric catalysis, umpolung reactions, and organocatalysis. These compounds play a crucial role in designing efficient and selective catalysts for complex chemical processes .
Metal-Organic Frameworks (MOFs) and Coordination Chemistry
NHCs contribute to the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. Their strong coordination abilities allow NHCs to stabilize metal centers within MOFs, influencing their properties and reactivity. Researchers explore NHC-based MOFs for gas adsorption, drug delivery, and environmental remediation .
Medicinal Chemistry and Drug Development
The compound contains a quinoline moiety, which is a common scaffold in medicinal chemistry. Researchers investigate NHC derivatives for their potential as antitumor agents, antimicrobial drugs, and anti-inflammatory compounds. The combination of NHCs with metal complexes enhances their biological activity and selectivity .
Materials Science and Polymer Chemistry
NHCs participate in the synthesis of functional materials, including polymers and nanoparticles. Their ability to stabilize metal nanoparticles allows for controlled nanoparticle growth and surface modification. NHC-functionalized polymers find applications in drug delivery, sensors, and optoelectronic devices .
Supramolecular Chemistry and Host-Guest Interactions
NHCs engage in host-guest interactions, forming stable complexes with other molecules. Researchers explore NHC-based receptors for selective binding of specific substrates, such as ions or small organic molecules. These studies contribute to the field of supramolecular chemistry and molecular recognition .
Organometallic Chemistry and Transition Metal Complexes
NHCs play a pivotal role in organometallic chemistry, where they stabilize metal-carbene complexes. These complexes serve as intermediates in various reactions, including cross-coupling, C-H activation, and carbene transfer. NHCs enhance the reactivity of transition metal complexes, leading to novel synthetic routes and functional materials .
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-18-6-2-4-16(12-18)20(24)22-17-10-9-14-5-3-11-23(19(14)13-17)21(25)15-7-8-15/h2,4,6,9-10,12-13,15H,3,5,7-8,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRPVHXLFFFLQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide |
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